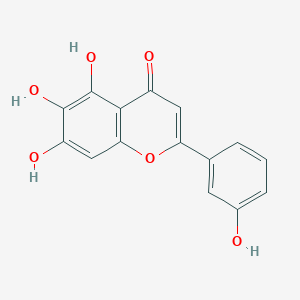

5,6,7-Trihydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one

Beschreibung

5,6,7-Trihydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one is a flavonoid characterized by a benzopyran-4-one core structure with hydroxyl groups at positions 5, 6, and 7 of the A-ring and a 3-hydroxyphenyl substituent at position 2 of the B-ring (Fig. 1). This substitution pattern distinguishes it from other flavonoids, such as kaempferol and isorhamnetin, which have different hydroxyl and methoxy group arrangements . Further research is needed to elucidate its biological roles, but its structural analogs (e.g., kaempferol, isorhamnetin) exhibit anti-inflammatory, anticancer, and enzyme-modulating properties .

Eigenschaften

CAS-Nummer |

848733-98-2 |

|---|---|

Molekularformel |

C15H10O6 |

Molekulargewicht |

286.24 g/mol |

IUPAC-Name |

5,6,7-trihydroxy-2-(3-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-2-7(4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H |

InChI-Schlüssel |

JNEATACIZZZBLE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction between a hydroxybenzaldehyde and a hydroxyacetophenone in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7-Trihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted flavonoid derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 5,6,7-trihydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one is with a molecular weight of 286.24 g/mol. The compound features multiple hydroxyl groups that contribute to its antioxidant properties and reactivity.

Antioxidant Properties

5,6,7-Trihydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one is well-known for its ability to scavenge free radicals and reduce oxidative stress. This property makes it a candidate for research into various health benefits, including:

- Cardiovascular Health : Studies indicate that flavonoids can help mitigate oxidative damage associated with cardiovascular diseases by enhancing endothelial function and reducing inflammation.

- Cancer Therapy : Research suggests that this compound may inhibit cancer cell proliferation through its antioxidant mechanisms. It has shown potential in reducing the growth of tumor cells in vitro .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's. The mechanism involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission .

Case Study : A study demonstrated that derivatives of coumarin compounds exhibited significant AChE inhibitory activity with IC50 values indicating potent neuroprotective potential .

Industrial Applications

The compound is also utilized in various industries:

- Food Preservation : Its antioxidant properties make it valuable as a natural preservative in food products to prevent spoilage and extend shelf life .

- Cosmetic Formulations : Due to its skin-protective effects against oxidative stress, it is incorporated into cosmetic products aimed at improving skin health and preventing aging.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 5,6,7-trihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one involves its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress and preventing cellular damage. The pathways involved include the activation of antioxidant enzymes and the inhibition of pro-oxidant enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5,6,7-Trihydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one with structurally related flavonoids:

Key Insights from Comparative Analysis

Hydroxylation Patterns :

- The 5,6,7-trihydroxy configuration on the A-ring (target compound) may confer superior antioxidant activity compared to kaempferol (3,5,7-trihydroxy) due to the adjacency of hydroxyl groups, which enhances electron delocalization .

- B-ring substitutions significantly influence bioactivity. For example, kaempferol’s 4-hydroxyphenyl group enhances COX-2 inhibition, while the target compound’s 3-hydroxyphenyl group may alter receptor-binding specificity .

Enzyme Interactions :

- Kaempferol and isorhamnetin exhibit strong interactions with kinases (e.g., ERK, PI3K) and transcription factors (e.g., STAT3), whereas the target compound’s additional hydroxyl groups could modulate these interactions .

Therapeutic Potential: The target compound’s structural similarity to genistein suggests possible utility in disrupting glycosaminoglycan (GAG) synthesis, though experimental validation is needed .

Biologische Aktivität

5,6,7-Trihydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one, commonly referred to as a flavonoid compound, exhibits a range of biological activities that have garnered significant interest in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scholarly sources.

Chemical Structure and Properties

- Chemical Formula: C₁₅H₁₀O₆

- CAS Number: 639092-09-4

- Molecular Weight: 286.24 g/mol

The compound is part of the flavonoid family, characterized by its benzopyran structure. This structural configuration is pivotal for its biological activity, particularly in antioxidant and anti-inflammatory responses.

1. Antioxidant Activity

One of the primary biological activities of 5,6,7-trihydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one is its strong antioxidant capacity. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models.

Mechanism:

- The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- It inhibits lipid peroxidation, thereby protecting cellular membranes from oxidative damage .

2. Anti-inflammatory Effects

Research indicates that this flavonoid exhibits significant anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Mechanism:

- Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways has been observed, leading to reduced synthesis of inflammatory mediators like prostaglandins .

- The compound also downregulates nuclear factor kappa B (NF-kB) signaling, a critical pathway in inflammation .

3. Anticancer Potential

Emerging studies suggest that 5,6,7-trihydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one possesses anticancer properties. It has been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies:

- In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells by inducing cell cycle arrest and promoting apoptosis through caspase activation .

- Another study highlighted its ability to sensitize cancer cells to chemotherapy agents, enhancing the efficacy of existing treatments .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.